molecular formula C11H11ClF2O B7973507 2-Chloro-2,2-difluoro-1-(4-iso-propylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(4-iso-propylphenyl)ethanone

Cat. No.: B7973507
M. Wt: 232.65 g/mol
InChI Key: NUPRBKGISHPMAQ-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(4-iso-propylphenyl)ethanone, with the CAS number 1352224-23-7, is a high-purity organic building block characterized by the molecular formula C 11 H 11 ClF 2 O and a molecular weight of 232.65 g/mol . Its structure features an aromatic ketone substituted with an isopropyl group and a reactive α,α-difluoro-α-chloro carbonyl moiety. This combination makes it a valuable intermediate in synthetic organic chemistry, particularly for the construction of more complex molecules in medicinal chemistry and materials science . This compound is exclusively intended for laboratory research and development purposes. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can utilize this chemical as a key precursor in various synthetic pathways, including the development of novel pharmaceutical candidates and specialized chemical entities.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-propan-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPRBKGISHPMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-iso-propylphenyl)ethanone typically involves the reaction of 4-iso-propylbenzoyl chloride with chlorodifluoromethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

[ \text{4-iso-propylbenzoyl chloride} + \text{chlorodifluoromethane} \xrightarrow{\text{base}} \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-iso-propylphenyl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various nucleophiles.

    Reduction: Formation of 2-chloro-2,2-difluoro-1-(4-iso-propylphenyl)ethanol.

    Oxidation: Formation of 2-chloro-2,2-difluoro-1-(4-iso-propylphenyl)acetic acid.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of ketones, characterized by a carbonyl group (C=O) bonded to a chloro substituent and two fluorine atoms. The presence of the isopropylphenyl group enhances its hydrophobic characteristics, influencing solubility and biological interactions. Its molecular weight is approximately 196.67 g/mol.

Synthetic Routes

The synthesis of 2-chloro-2,2-difluoro-1-(4-iso-propylphenyl)ethanone can be achieved through several methods:

  • Nucleophilic Substitution : The chloro group can be substituted by nucleophiles such as amines or thiols.
  • Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Oxidation : The compound can undergo oxidation to form carboxylic acids or other derivatives.

Medicinal Chemistry

The compound is being investigated for its potential as an intermediate in drug synthesis. Its unique electronic properties may lead to the development of novel pharmaceuticals with enhanced efficacy and reduced side effects. Studies have focused on its interaction with biological targets, particularly in antibacterial activity.

Research has revealed that this compound exhibits significant antibacterial properties against various strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Bacillus subtilis17.1
Escherichia coli15.0
Staphylococcus aureus20.0
Pseudomonas aeruginosa25.0

The mechanism behind its antibacterial action involves inhibition of essential bacterial enzymes, such as beta-ketoacyl-acyl carrier protein synthase (ecKAS III), which is crucial for fatty acid biosynthesis.

Material Science

Due to its unique structural features, this compound is also explored for applications in material science, particularly in the development of specialty chemicals and materials with specific properties. Its lipophilicity may enhance its utility in formulating coatings or additives that require specific interaction profiles.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The research highlighted its potential as a lead compound for developing new antibiotics, particularly in light of rising antibiotic resistance.

Case Study 2: Synthesis Optimization

In another study focusing on optimizing synthetic routes for this compound, researchers employed continuous flow reactors to improve yield and purity during production. This method not only enhanced efficiency but also minimized waste generation, aligning with green chemistry principles.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-iso-propylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chloro and difluoro groups can influence its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : Compounds with additional EWGs (e.g., CF₃ in CAS 1965193-10-5) exhibit higher electrophilicity, favoring reactions like Friedel-Crafts acylations .
  • Crystallinity : Symmetric substituents (e.g., 3,5-dimethylphenyl) enhance crystallinity, aiding purification, whereas bulky groups (iso-propyl) may reduce melting points .

Biological Activity

2-Chloro-2,2-difluoro-1-(4-isopropylphenyl)ethanone is a synthetic organic compound recognized for its unique structural features and potential biological activities. With the molecular formula C₁₁H₁₃ClF₂O and a molecular weight of 196.67 g/mol, this compound belongs to the ketone class and exhibits significant electrophilic characteristics due to its chloro and difluoro substituents. This article delves into the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Structural Features

The compound's structure is characterized by:

  • Chloro group : Enhances reactivity and polarity.
  • Difluoro substituents : Increase lipophilicity and stability.
  • Isopropylphenyl group : Contributes to hydrophobic characteristics.

Table 1: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-IsopropylacetophenoneContains an isopropyl group attached to phenylLacks halogen substituents
2-ChloroacetophenoneContains a chloro group but no fluorineSimpler structure; less steric hindrance
2-Chloro-4-fluorophenolContains a chloro group and one fluorineMore polar due to additional functional groups
2-Chloro-1-(4-methylphenyl)ethanoneSimilar ketone structure but with a methyl groupVariation in substituent affects reactivity

The biological activity of 2-Chloro-2,2-difluoro-1-(4-isopropylphenyl)ethanone can be attributed to its electrophilic carbonyl group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter enzyme functions or protein structures, leading to various biological effects. Additionally, the lipophilicity imparted by the fluorine atoms facilitates the compound's interaction with lipid membranes, enhancing its potential bioavailability in biological systems.

Case Studies and Research Findings

  • Antitumor Activity
    • A study investigated the compound's effects on various human tumor cell lines. Although specific data on this compound was limited, similar compounds in its class demonstrated significant cytotoxicity against breast adenocarcinoma (MCF-7) and melanoma (A375-C5) cell lines. The mechanism often involves disruption of cellular processes through reactive intermediates formed by electrophilic attack on cellular macromolecules .
  • Pharmacological Applications
    • Research has suggested that compounds with similar structures could serve as intermediates in drug synthesis targeting various diseases, including cancer and infectious diseases. The unique properties of 2-Chloro-2,2-difluoro-1-(4-isopropylphenyl)ethanone may allow it to act as a scaffold for developing novel therapeutic agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorPotential cytotoxicity against tumor cell lines,
Enzyme InteractionElectrophilic interactions altering enzyme function,
Drug DevelopmentIntermediate in synthesizing pharmaceuticals,

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-2,2-difluoro-1-(4-iso-propylphenyl)ethanone?

  • Methodological Answer : The compound can be synthesized via halogenation of a precursor ketone. For example, chlorination of 1-(4-iso-propylphenyl)ethanone using Cl₂ or SOCl₂ in the presence of catalytic Lewis acids (e.g., AlCl₃) introduces chlorine at the α-position. Fluorination may involve reagents like SF₄ or DAST (diethylaminosulfur trifluoride) to replace hydroxyl or carbonyl oxygen with fluorine . Friedel-Crafts acylation is another route, where an acyl chloride reacts with 4-iso-propylbenzene under acidic conditions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • X-ray crystallography is critical for determining bond lengths (e.g., C-Cl: ~1.74 Å, C-F: ~1.33 Å) and dihedral angles between the aromatic ring and ketone group .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) identifies substituent effects: fluorine atoms cause significant deshielding in adjacent protons (e.g., δ ~6.5–7.5 ppm for aromatic H) .
  • IR spectroscopy confirms the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹, with shifts due to electron-withdrawing Cl/F substituents .

Q. What safety protocols are essential when handling halogenated ethanones like this compound?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as α-halogenated ketones are irritants and potential alkylating agents .
  • Waste disposal requires neutralization of residual acidity (e.g., with NaHCO₃) before segregating halogenated organic waste for incineration .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in studying reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states in nucleophilic substitution (e.g., SN² at the α-C) or fluorination reactions. For example, Fukui indices identify electrophilic sites (C=O and α-C) prone to attack, while molecular electrostatic potential maps visualize electron-deficient regions due to Cl/F substitution . Solvent effects (e.g., DCM vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction conditions .

Q. What crystallographic challenges arise due to the compound’s substituents, and how are they resolved?

  • Methodological Answer : The bulky 4-iso-propyl group and electronegative Cl/F atoms disrupt crystal packing, leading to twinned crystals or low-resolution data. Strategies include:
  • Using high-symmetry space groups (e.g., P2₁/c) for better refinement .
  • Cryocooling (<100 K) to reduce thermal motion artifacts .
  • SHELXL refinement with restraints for disordered fluorine atoms .

Q. How do electronic effects of Cl/F substituents influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer :
  • Electron-withdrawing Cl/F groups increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., Grignard reagents).
  • Steric effects : The 4-iso-propyl group hinders nucleophilic approach, requiring bulky bases (e.g., LDA) to deprotonate α-H and enhance reactivity. Kinetic studies (e.g., Hammett plots) correlate substituent σ values with reaction rates .

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